molecular formula C48H82O16 B1226432 Etheromycin

Etheromycin

Cat. No.: B1226432
M. Wt: 915.2 g/mol
InChI Key: DIKYHBWGIUNGIW-UHFFFAOYSA-N
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Description

Etheromycin is a macrolide antibiotic known for its broad-spectrum antimicrobial activity. It is derived from the bacterium Saccharopolyspora erythraea and is used to treat various bacterial infections. This compound works by inhibiting bacterial protein synthesis, making it effective against a wide range of gram-positive and some gram-negative bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions: Etheromycin is primarily produced through biosynthesis during fermentation from species of Saccharopolyspora erythraea. The process involves the cultivation of the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic. The fermentation process is optimized to maximize yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation in bioreactors. The fermentation broth is then subjected to various purification steps, including filtration, solvent extraction, and crystallization, to obtain pure this compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Etheromycin undergoes several chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups in this compound, altering its activity.

    Substitution: Substitution reactions can introduce new functional groups, potentially enhancing its antimicrobial properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified antimicrobial properties .

Scientific Research Applications

Etheromycin has a wide range of scientific research applications:

Mechanism of Action

Etheromycin exerts its effects by binding to the 50S ribosomal subunit of susceptible bacteria, inhibiting protein synthesis. This binding prevents the elongation of the peptide chain, effectively halting bacterial growth. The primary molecular target is the 23S ribosomal RNA within the 50S subunit .

Comparison with Similar Compounds

Uniqueness of Etheromycin: this compound is unique due to its specific structural modifications, which confer distinct pharmacokinetic properties and a unique spectrum of activity. Its ability to overcome certain bacterial resistance mechanisms makes it a valuable antibiotic in clinical settings .

Properties

Molecular Formula

C48H82O16

Molecular Weight

915.2 g/mol

IUPAC Name

2-[2,4-dihydroxy-6-[1-[2-[5-[5-(6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]propanoic acid

InChI

InChI=1S/C48H82O16/c1-24(41-45(10,61-37-18-16-31(54-12)30(7)57-37)40(49)28(5)48(53,63-41)29(6)42(50)51)33-23-34(55-13)26(3)47(59-33)22-21-44(9,64-47)36-19-20-43(8,60-36)35-17-15-32(58-35)39-25(2)38(56-14)27(4)46(11,52)62-39/h24-41,49,52-53H,15-23H2,1-14H3,(H,50,51)

InChI Key

DIKYHBWGIUNGIW-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(C(C1OC)C)(C)O)C2CCC(O2)C3(CCC(O3)C4(CCC5(O4)C(C(CC(O5)C(C)C6C(C(C(C(O6)(C(C)C(=O)O)O)C)O)(C)OC7CCC(C(O7)C)OC)OC)C)C)C

Synonyms

CP-38295
etheromycin

Origin of Product

United States

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